This compound falls under the category of brominated heterocycles, which are often utilized in pharmaceuticals due to their biological activity. It is classified as a halogenated derivative of isonicotinic acid, a compound that has garnered attention for its role in various biological applications, including as a precursor in drug synthesis.
The synthesis of Ethyl 3,5-dibromoisonicotinate can be achieved through several methods. One common approach involves the bromination of isonicotinic acid ethyl ester using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Ethyl 3,5-dibromoisonicotinate can participate in various chemical reactions:
The reactivity of Ethyl 3,5-dibromoisonicotinate is primarily due to the electrophilic nature of the bromine atoms, which can facilitate substitution reactions under mild conditions.
The mechanism of action for compounds like Ethyl 3,5-dibromoisonicotinate often involves interaction with biological targets such as enzymes or receptors. The bromine substituents may enhance lipophilicity and biological activity.
Relevant data on melting point and boiling point should be referenced from specific supplier data sheets for precise values.
Ethyl 3,5-dibromoisonicotinate has several scientific applications:
Ethyl 3,5-dibromoisonicotinate is a highly functionalized pyridine derivative characterized by a bromine atom at both the 3- and 5-positions of the heteroaromatic ring, along with an ethoxycarbonyl group (-COOCH₂CH₃) at position 4. The systematic IUPAC name for this compound is ethyl 3,5-dibromopyridine-4-carboxylate, which precisely denotes the substituent positions relative to the ring nitrogen. Its molecular formula is C₈H₇Br₂NO₂, with a molecular weight of 309.96 g/mol. The structure features a planar pyridine core that enables π-stacking interactions, while the electron-withdrawing bromine atoms create electron-deficient regions suitable for nucleophilic substitution reactions. The ester group provides a handle for further functionalization through hydrolysis or transesterification, making it a versatile synthetic intermediate [2] [6].
Table 1: Fundamental Structural Data
Property | Value |
---|---|
IUPAC Name | Ethyl 3,5-dibromopyridine-4-carboxylate |
Molecular Formula | C₈H₇Br₂NO₂ |
Molecular Weight | 309.96 g/mol |
Core Structure | 4-Carboxypyridine |
Key Substituents | Bromine (3,5-), Ethoxycarbonyl (4-) |
Hybridization | sp²-hybridized ring system |
The chemistry of halogenated pyridines has evolved significantly since the mid-20th century, with isonicotinic acid derivatives serving as foundational building blocks. Ethyl 3,5-dibromoisonicotinate emerged as a specialized derivative following advances in directed ortho-metalation techniques (late 1980s) and regioselective halogenation protocols (1990s). These developments solved the challenge of achieving selective bromination at specific positions on electron-deficient pyridine rings. Historically, isonicotinic acid derivatives gained prominence through their structural relationship to anti-tuberculosis agents like isoniazid, though the dibromo derivative itself was developed primarily as a synthetic intermediate rather than a therapeutic agent. Its evolution parallels advances in cross-coupling chemistry, particularly the adaptation of Suzuki-Miyaura and Buchwald-Hartwig reactions for halogenated heterocycles, which transformed it from a chemical curiosity to a valuable precursor for complex molecule synthesis [2] [5] [6].
This compound occupies a strategic position in synthetic chemistry due to its dual electrophilic sites (bromine atoms) and polar ester functionality. The bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the construction of biaryl architectures prevalent in pharmaceuticals. Medicinal chemists value it as a precursor to bioactive isonicotinate derivatives, including kinase inhibitors and antimicrobial agents. The electron-deficient ring system promotes unique binding interactions with biological targets, while the ester group offers metabolic stability advantages over carboxylic acid analogs during early-stage drug discovery. Recent studies highlight its incorporation into multitargeting hybrid molecules for complex diseases like diabetes and cancer, where its structural features enable simultaneous interaction with multiple enzymatic targets [5] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5